(R)-1-Boc-2-methyl-[1,4]diazepane
Description
Chiral tandfonline.comacs.orgdiazepanes represent a class of heterocyclic compounds that have garnered considerable attention in contemporary chemical research. Their unique three-dimensional structures and the stereochemical nuances arising from chirality make them valuable building blocks in the development of new chemical entities with specific biological activities. The precise spatial arrangement of substituents on the diazepane ring is often crucial for molecular recognition and interaction with biological targets, driving the demand for enantiomerically pure forms of these compounds. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHWSHGYILARO-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Enantioselective Induction In 1 2 Diazepane Synthesis
Diastereoselective Control in Ring-Closing Reactions
A primary strategy for synthesizing chiral 1,4-diazepanes is through the cyclization of a linear precursor that already contains the desired stereocenter. This approach, often part of a chiral-pool synthesis, leverages a readily available, enantiomerically pure starting material to direct the formation of the heterocyclic ring.
One effective method is the intramolecular cyclization of a suitably protected diamino alcohol. For instance, a practical synthesis for a regioisomer, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been established starting from commercially available (S)-2-aminopropan-1-ol. thieme-connect.de The key step in this synthesis is an intramolecular Fukuyama-Mitsunobu cyclization of a nosyl-protected diamino alcohol. thieme-connect.de This type of reaction involves the conversion of an alcohol to a good leaving group in situ, which is then displaced by an intramolecular nucleophile (the amine) to form the seven-membered ring. The stereocenter derived from the starting amino alcohol remains intact throughout the sequence, thus ensuring the enantiopurity of the final product. Conceptually, applying this same strategy starting with (R)-2-aminopropan-1-ol would provide a direct route to the corresponding (R)-2-methyl- nih.govnih.govdiazepane core.
Another powerful approach is the intramolecular coupling of amino acids. Starting from enantiomerically pure amino acids like (S)-alanine, 1,2,4-trisubstituted 1,4-diazepanes have been synthesized. nih.gov The critical step involves the formation of the seven-membered ring via an intramolecular EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling, which creates the amide bond to close the ring. nih.gov This strategy has also been adapted for solid-phase synthesis, demonstrating its versatility. nih.gov The configuration at the 2-position is dictated by the choice of the starting amino acid, providing excellent stereochemical control.
Table 1: Diastereoselective Ring-Closing Reactions for Chiral Diazepane Synthesis
| Starting Material | Key Reaction | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| (S)-2-Aminopropan-1-ol derivative | Intramolecular Fukuyama-Mitsunobu Cyclization | (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | Stereocenter from starting material is retained. | thieme-connect.de |
| (S)-Alanine derivative | Intramolecular EDC Coupling | (S)-2-Methyl-1,4-diazepane derivative | Configuration at C2 is controlled by the chiral amino acid. | nih.gov |
| Resin-bound (S)-Alanine | Solid-Phase Reductive Amination and Cyclization | (S)-2-Methyl-1,4-diazepane derivative | High-purity product achieved through solid-phase methodology. | nih.gov |
Role of Chiral Ligands and Catalysts in Asymmetric Transformations
Asymmetric catalysis offers a more atom-economical approach wherein a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product from a prochiral substrate. For the synthesis of chiral diazepanes, the asymmetric hydrogenation of a corresponding unsaturated precursor (a 1,4-diazepine) is a highly effective strategy.
This transformation relies on a transition metal, typically rhodium or ruthenium, complexed with a chiral ligand. nih.govnih.gov The ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation. Hydrogen is then delivered to one face of the double bond preferentially, leading to the formation of one enantiomer over the other.
While specific data on the asymmetric hydrogenation of 2-methyl-1,4-diazepine is not prevalent, extensive research on the structurally related 1,5-benzodiazepines provides significant insight. Cationic ruthenium-diamine complexes and rhodium complexes with chiral phosphine (B1218219) ligands, such as (R)-DifluoroPhos and (R)-BINAP, have been successfully employed. nih.govnih.govthieme-connect.de These catalysts have achieved excellent yields and high enantioselectivities (up to 92% ee) in the hydrogenation of various substituted benzodiazepinones. thieme-connect.de The choice of ligand, solvent, and additives can be crucial, with some studies noting that even an achiral counteranion can induce a reversal of enantioselectivity. nih.gov The mechanism involves the formation of a chiral metal-hydride species that coordinates to the imine functionality of the diazepine (B8756704) ring, followed by migratory insertion to create the new stereocenter. nih.gov
Table 2: Performance of Chiral Catalysts in Asymmetric Hydrogenation of Benzodiazepine (B76468) Analogs
| Substrate | Catalyst System (Metal + Ligand) | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|
| 4-(Thiophen-2-yl)-1,5-benzodiazepin-2-one | [Rh(cod)Cl]2 + (R)-DifluoroPhos | 92% | >99% | thieme-connect.de |
| 4-Phenyl-1,5-benzodiazepin-2-one | [Rh(cod)Cl]2 + (R)-DifluoroPhos | 86% | >99% | thieme-connect.de |
| (Aminomethyl)aniline derivative (alkyne) | [Rh(cod)Cl]2 + (R)-BINAP | 57:43 er | Low | nih.gov |
| 2,4-Disubstituted 1,5-Benzodiazepine | Cationic Ruthenium-Diamine Complex | High (not specified) | High (not specified) | nih.gov |
Enantioselectivity Mechanisms in Biocatalytic Protocols
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. Enzymes operate under mild conditions with exceptional stereoselectivity, governed by the precise three-dimensional structure of their active sites. For the synthesis of (R)-1-Boc-2-methyl- nih.govnih.govdiazepane, a biocatalytic approach would likely involve the kinetic resolution of a racemic mixture.
In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic pair, leaving the other enantiomer unreacted and thus enantiomerically enriched. Lipases are particularly versatile enzymes for this purpose. For example, the lipase (B570770) from Pseudomonas fluorescens and the lipase from Thermomyces lanuginosus (TLL) have been used to resolve racemic aryloxy-propan-2-yl acetates via hydrolysis. mdpi.com In these cases, the enzymes selectively hydrolyze the (R)-acetate, leaving behind the (S)-acetate with enantiomeric excess values greater than 99%. mdpi.com This high degree of selectivity (enantiomeric ratio, E > 200) is attributed to the "lock-and-key" mechanism, where the substrate must fit perfectly into the chiral pocket of the enzyme's active site to react. A similar strategy could be envisioned for a racemic precursor to 2-methyl- nih.govnih.govdiazepane, such as a racemic ester or alcohol, which would be resolved to yield the desired (R)-enantiomer.
Engineered enzymes offer even greater potential. Mutants of Candida antarctica lipase B (CALB), for instance, have been developed to catalyze the kinetic resolution of methyl 1,4-benzodioxan-2-carboxylate, achieving an enantiomeric excess of the substrate (e.e.s) of 97% and an E value of 278. nih.gov This demonstrates that protein engineering can tune enzymes to accept non-natural substrates and deliver exceptional enantioselectivity, opening a viable path toward the efficient production of complex chiral molecules like the target diazepane.
Table 3: Examples of Biocatalytic Kinetic Resolution of Chiral Heterocycles and Precursors
| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) | Reference |
|---|---|---|---|---|---|
| Lipase from Pseudomonas fluorescens | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Hydrolysis | >99% (for remaining (S)-acetate) | >200 | mdpi.com |
| Lipase from Thermomyces lanuginosus (TLL) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Hydrolysis | >99% (for (R)-alcohol) | >200 | mdpi.com |
| Engineered Candida antarctica Lipase B (A225F/T103A mutant) | rac-Methyl 1,4-benzodioxan-2-carboxylate | Hydrolysis | 97% (for remaining substrate) | 278 | nih.gov |
| Lipase from Candida rugosa | rac-Ketoprofen | Esterification | High (product specific) | High (product specific) | semanticscholar.org |
Derivatization Strategies and Scaffold Modification of Boc Protected Methyl 1 2 Diazepanes
Functionalization at the Nitrogen Atoms (N1 and N4)
The two nitrogen atoms within the diazepane ring offer key points for chemical modification. The Boc group at the N1 position can be selectively removed under acidic conditions, revealing a secondary amine that is available for a wide array of chemical transformations.
Common strategies for functionalizing the nitrogen atoms include:
Acylation: Following Boc deprotection, the newly freed secondary amine can be acylated with various carboxylic acids or acid chlorides to introduce amide functionalities. This is a common step in building more complex molecules. doi.org
Sulfonylation: The N4 nitrogen can react with sulfonyl chlorides, such as 4-fluoroisoquinoline-5-sulfonyl chloride, to form sulfonamides. google.com This reaction is often carried out in the presence of a base like triethylamine. google.com
Michael Addition: The secondary amine exposed after Boc-group removal can undergo a Michael addition to α,β-unsaturated carbonyl compounds, such as methyl vinyl ketone. doi.org This reaction forms a new carbon-carbon bond and extends the side chain at the nitrogen atom. doi.org
Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones to introduce a variety of alkyl substituents. An intramolecular reductive amination is a key step in forming the diazepane ring itself in some synthetic routes. doi.org
These transformations are fundamental in diversifying the diazepane scaffold, allowing for the fine-tuning of its pharmacological profile. The choice of reaction depends on the desired final compound and its intended biological target.
Introduction of Substituents at the C2 Position and other Ring Carbons
While the nitrogen atoms are the most common sites for derivatization, modifying the carbon backbone of the diazepane ring introduces further structural diversity. The inherent chirality of (R)-1-Boc-2-methyl- eurekaselect.comnih.govdiazepane at the C2 position can be leveraged to control the stereochemistry of subsequent modifications.
Methods for introducing substituents at the carbon atoms of the ring are less direct than N-functionalization and are often built into the synthesis of the ring itself.
Starting Material Variation: The synthesis can begin from different chiral starting materials to introduce substituents at various positions. For example, using derivatives of (S)- or (R)-2-aminopropan-1-ol allows for the establishment of the methyl group at the C2 (or C3) position. researchgate.net
Cyclization Strategies: The choice of cyclization method can influence the final substitution pattern. Intramolecular reactions, such as the Fukuyama-Mitsunobu cyclization, are used to construct the chiral 1,4-diazepane ring from a linear precursor that already contains the desired substituents. researchgate.net
Stereoselective Control: The existing chiral center at C2 can direct the stereochemical outcome of reactions at other positions in the ring. For instance, in the synthesis of 1,4-diazepane-2-ones, the substituent at the C3 position was found to be in a syn relationship with the methyl group at the C5 position (equivalent to C2 in the parent diazepane), indicating stereoselective control during the reductive amination step. doi.org
These strategies allow for the creation of a wide range of substituted diazepanes with well-defined three-dimensional structures, which is crucial for optimizing interactions with biological targets.
Development of Combinatorial Libraries based on the Diazepane Scaffold
The diazepane ring is an excellent scaffold for the construction of combinatorial libraries, which are large collections of related compounds used in high-throughput screening to identify new drug leads. eurekaselect.comresearchgate.net The semi-rigid conformation of the diazepine (B8756704) ring allows for the spatial presentation of various substituents, making it an attractive core structure for library design. nih.govnih.gov
Key aspects of developing diazepane-based combinatorial libraries include:
Solid-Phase Synthesis: Libraries can be efficiently generated using solid-phase synthesis techniques. For example, a 1,4-diazepane-2-one library was created on a Rink-amide MBHA resin, allowing for sequential reactions and purifications to be carried out easily. doi.org
Multicomponent Reactions (MCRs): MCRs are a powerful tool for rapidly generating diversity in a single step. One-pot MCRs have been employed to access diverse 1,4-benzodiazepine (B1214927) scaffolds, a related class of compounds, highlighting the efficiency of this approach. nih.govnih.gov
Multiple Points of Diversity: The diazepane scaffold allows for the introduction of variability at multiple positions. For instance, a diazepinone library with three points of diversity has been synthesized, enabling a thorough exploration of the surrounding chemical space. eurekaselect.comresearchgate.net DNA-encoded chemical libraries (DELs) have also been generated using a tricyclic benzodiazepine (B76468) scaffold, expanding the chemical space for drug discovery. acs.org
These library synthesis strategies enable the creation of thousands of distinct diazepane derivatives, significantly accelerating the discovery of compounds with desired biological activities.
| Derivatization Strategy | Position | Reaction Type | Description |
| Nitrogen Functionalization | N1 / N4 | Acylation, Sulfonylation, Michael Addition | Involves deprotection of the Boc group at N1 followed by reaction, or direct reaction at the N4 amine to add diverse functional groups. doi.orggoogle.com |
| Carbon Substitution | C2, C3, etc. | Varied Starting Materials, Stereoselective Cyclization | Substituents are incorporated by using functionalized precursors before or during the ring-forming reaction. doi.orgresearchgate.net |
| Combinatorial Libraries | Multiple | Solid-Phase Synthesis, Multicomponent Reactions | The diazepane scaffold is used as a core to rapidly generate large libraries of compounds with multiple points of diversity for screening. eurekaselect.comnih.govdoi.org |
| Ring System Synthesis | - | Schmidt Rearrangement, "Cut-and-Sew" Reactions | The diazepane moiety is incorporated into more complex fused or bridged polycyclic systems. uchicago.eduenamine.net |
Synthesis of Fused and Bridged Ring Systems Incorporating the Diazepane Moiety
To explore more complex and conformationally constrained chemical space, the 1,4-diazepane ring can be incorporated into fused or bridged polycyclic systems. These advanced structures can offer improved binding affinity and selectivity for specific biological targets.
Notable strategies include:
Schmidt Rearrangement: A series of bridged 1,4-diazepanes (diazabicyclo[n.3.2]alkanes) have been prepared via a Schmidt rearrangement of corresponding bicyclic ketones. enamine.net This method provides access to selectively protected bridged structures that are valuable in drug design. enamine.net
Annelated Systems: The diazepine ring can be fused with other rings, such as a benzene (B151609) ring, to form annelated structures like benzodiazepines. acs.org Multicomponent reactions have been developed to generate tricyclic benzodiazepine scaffolds, which are attractive for their broad spectrum of biological activities. acs.org
"Cut-and-Sew" Reactions: Transition-metal-catalyzed "cut-and-sew" reactions represent a modern strategy for constructing fused and bridged rings. uchicago.edu This approach involves the C-C bond activation of a cyclic ketone followed by intramolecular insertion of an unsaturated group, offering a versatile method to build complex scaffolds that could incorporate the diazepane motif. uchicago.edu
These advanced synthetic methods expand the utility of the diazepane core, enabling the creation of novel, three-dimensional structures with significant potential in medicinal chemistry.
Applications of Chiral 1 2 Diazepanes in Medicinal Chemistry and Catalysis Research
Chiralnih.govnih.govDiazepanes as Key Intermediates for Active Pharmaceutical Ingredients (APIs)
The substituted 1,4-diazepane ring is a foundational component in several modern pharmaceuticals. The specific stereochemistry and substitution pattern of the ring are often critical for the drug's efficacy and selectivity. The tert-butyloxycarbonyl (Boc) protecting group provides a reliable method for handling the diazepane nucleus during multi-step synthetic sequences.
Precursors for Rho-kinase Inhibitors (e.g., K-115)
The 1,4-diazepane moiety is a core structural feature of the Rho-kinase (ROCK) inhibitor Ripasudil, also known as K-115. mdpi.com K-115 is a therapeutic agent used for treating glaucoma and ocular hypertension. mdpi.com Its mechanism of action involves the inhibition of Rho-kinase, an enzyme implicated in various cellular functions, including smooth muscle contraction. nih.gov
A practical, multi-kilogram scale synthesis has been developed for K-115, which relies on a chiral diazepane intermediate. wikipedia.orgnih.gov Specifically, the synthesis utilizes (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. wikipedia.orgnih.gov The synthesis of this key intermediate starts from the commercially available (S)-2-aminopropan-1-ol. wikipedia.orgnih.gov A key step in forming the seven-membered diazepane ring is an intramolecular Fukuyama-Mitsunobu cyclization. wikipedia.orgnih.gov The synthesis of K-115's metabolites also employs a (S)-5-keto-2-methyl-1,4-diazepane moiety as a critical structure. semanticscholar.org The stereochemical purity of the (S)-2-methyl-1,4-diazepane portion is considered a crucial aspect of the synthesis to ensure the pharmacological activity of the final drug. mdpi.com
It is important to note the specific isomer used for K-115 is the (S)-enantiomer, a stereoisomer of the title compound.
Intermediates for Orexin (B13118510) Receptor Antagonists (e.g., Suvorexant)
Suvorexant is an active pharmaceutical ingredient approved for the treatment of insomnia. researchgate.net It functions as a dual orexin receptor antagonist (DORA), blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R. researchgate.netmdpi.com
The chemical structure of Suvorexant incorporates a chiral methyl-substituted diazepane ring. mdpi.com Synthetic routes to Suvorexant describe the use of a chiral diazepane intermediate, specifically the (R)-enantiomer. researchgate.net One large-scale synthesis involves a reductive amination followed by a classical resolution to obtain the desired chiral diazepane. researchgate.net The resulting intermediate, (R)-5-Chloro-2-(5-methyl- nih.govnih.govdiazepan-1-yl)-benzoxazole, is then coupled with another component to furnish Suvorexant. doi.org The formal chemical name of Suvorexant is [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone, which explicitly defines the stereocenter as (R) at the methyl-substituted carbon of the diazepane ring. mdpi.com Various synthetic strategies, including enzymatic intramolecular asymmetric reductive amination, have been developed to produce the enantiomerically pure (R)-diazepane core efficiently. nih.gov
Design and Synthesis of Diazepane-Based Ligands for Specific Biological Targets
Beyond its use in established APIs, the 1,4-diazepane scaffold is actively employed in the design of novel ligands for various biological targets. Its conformational flexibility and ability to be substituted at multiple positions make it a versatile template for creating molecules that can bind with high affinity and selectivity to protein targets.
T-type Calcium Channel Blockers
T-type calcium channels are involved in various physiological processes, including neuronal firing and cardiovascular function. Their modulation is a target for treating conditions like epilepsy and neuropathic pain. nih.gov
The 1,4-diazepane structure has been successfully utilized as a scaffold for the development of T-type calcium channel blockers. nih.gov A study focused on the synthesis and biological evaluation of 1,4-diazepane derivatives led to the discovery of a compound with potent T-type calcium channel blocking activity and good selectivity over other channels, such as hERG and N-type calcium channels. nih.gov The identified lead compound also demonstrated favorable pharmacokinetic properties, marking it as a candidate for further investigation. nih.gov While benzodiazepines, which contain a diazepine (B8756704) ring fused to a benzene (B151609) ring, have been noted to act as calcium channel blockers, the research on these non-fused 1,4-diazepane derivatives represents a distinct line of inquiry. semanticscholar.org The specific use of (R)-1-Boc-2-methyl- nih.govnih.govdiazepane as a starting material was not detailed in these particular studies.
Farnesyltransferase Inhibitors
Farnesyltransferase is an enzyme that catalyzes a critical post-translational modification of many proteins, including the Ras protein, which is implicated in cancer signaling pathways. researchgate.net Inhibiting this enzyme has been a major goal in anticancer drug development.
A new class of potent farnesyltransferase inhibitors has been synthesized based on a 1,4-diazepane scaffold. nih.govresearchgate.net These compounds exhibit inhibitory potencies in the low nanomolar range and effectively block the growth of hormone-resistant prostate cancer cell lines. nih.govresearchgate.net Further investigation into the mechanism of these diazepane-based inhibitors revealed that they also induce a disorganization of tubulin in cancer cells, suggesting a dual mode of action. nih.gov Although the 1,4-diazepane scaffold is central to the activity of these potent inhibitors, the available research does not specify (R)-1-Boc-2-methyl- nih.govnih.govdiazepane as the synthetic precursor.
nih.gov| Biological Target | Diazepane Scaffold | Key Research Finding | Citation |
|---|---|---|---|
| T-type Calcium Channels | 1,4-Diazepane derivatives | Discovery of a potent and selective blocker with good pharmacokinetic properties. | |
| Farnesyltransferase | 1,4-Diazepane scaffold | Led to potent inhibitors with low nanomolar activity against cancer cell lines. |
Application of Diazepane-Based Ligands in Catalytic Systems (e.g., CO2 Conversion)
Beyond their applications in medicinal chemistry, chiral diazepane derivatives are valuable ligands in the field of asymmetric catalysis. The defined stereochemistry of these compounds can be transferred to a metal center, enabling the enantioselective synthesis of a wide range of chemical products.
The diazepane scaffold has been successfully employed in various catalytic transformations. For example, N-Boc-1,4-diazepane derivatives have been utilized in the three-component catalytic amino etherification of alkenes. acs.org This demonstrates the utility of the diazepane structure in facilitating complex, multi-component reactions. Furthermore, palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has been developed to produce gem-disubstituted diazepanone heterocycles with high enantioselectivity. nih.gov Such methods are crucial for the synthesis of stereochemically complex molecules that are often found in pharmaceuticals. nih.gov
Conformational Analysis and Stereostructural Insights Into 1 2 Diazepane Systems
Preferred Conformations of the Seven-Membered Diazepane Ring System
The seven-membered diazepane ring is a non-planar system that can adopt several conformations to minimize steric and torsional strain. The most common and energetically favorable conformations are the chair, boat, and twist-boat forms. The relative stability of these conformations is influenced by the substitution pattern on the ring.
For the parent researchgate.netresearchgate.netdiazepane, computational studies have shown a complex potential energy surface with multiple low-energy conformations. The most stable conformations are typically twist-chair and twist-boat forms. For instance, X-ray crystallography studies on various 1,4-diazepane derivatives have revealed that the seven-membered ring often adopts a twisted chair conformation. researchgate.net In some cases, a boat-sofa conformation has also been observed. researchgate.net
The presence of fused rings can significantly influence the preferred conformation. For example, in 1,4-benzodiazepines, where a benzene (B151609) ring is fused to the diazepine (B8756704) ring, the seven-membered ring still exhibits conformational flexibility. researchgate.net Even without a stereogenic center, these molecules are chiral due to the non-planar nature of the diazepine ring, existing as interconverting conformational enantiomers (P and M conformers). researchgate.netresearchgate.net
The specific conformation adopted by the diazepane ring is crucial for its biological activity. The spatial arrangement of the nitrogen atoms and any substituents dictates how the molecule can interact with its biological target, such as a receptor or enzyme.
Interactive Table: Common Conformations of the Diazepane Ring
| Conformation | Description |
|---|---|
| Chair | A puckered conformation resembling the chair form of cyclohexane, with four atoms in a plane and two out-of-plane on opposite sides. |
| Boat | A puckered conformation with four atoms in a plane and two out-of-plane on the same side, resembling a boat. |
| Twist-Boat | A more stable version of the boat conformation where the ring is twisted to relieve torsional strain. nih.gov |
| Twist-Chair | A twisted version of the chair conformation, often representing a low-energy state. researchgate.net |
| Boat-Sofa | A conformation where four atoms form the base, one atom acts as the prow, and two atoms form the stern. researchgate.net |
Influence of Stereogenic Centers and Substituents on Ring Conformation and Dynamics
The introduction of stereogenic centers and substituents onto the researchgate.netresearchgate.netdiazepane ring has a profound impact on its conformational preferences and dynamic behavior. These modifications can stabilize certain conformations over others and create a more defined three-dimensional structure, which is essential for specific molecular recognition.
In the case of "(R)-1-Boc-2-methyl- researchgate.netresearchgate.netdiazepane," the presence of a methyl group at the C2 position, which is a stereogenic center, significantly influences the ring's conformation. The bulky tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms further restricts conformational freedom. The (R)-configuration at the C2 position will favor conformations where the methyl group occupies a pseudo-equatorial position to minimize steric interactions with the rest of the ring.
Research on substituted 1,4-diazepanes has shown that the nature and position of substituents dictate the preferred conformation. For example, N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists were found to exist in a low-energy twist-boat conformation characterized by an intramolecular π-stacking interaction. nih.gov The synthesis and evaluation of a macrocycle that enforces a similar conformation suggested that this geometry mimics the bioactive conformation. nih.gov
Furthermore, the type of substituent can influence the biological activity. In a series of 1,4-diazepane derivatives, a cyclohexylmethyl or a butyl group were the preferred substituents at the 4-position, while a methyl group at the 2-position and a substituted benzyl (B1604629) moiety at the 1-position resulted in the highest affinity for the σ1 receptor. researchgate.net This highlights the intricate relationship between substitution, conformation, and biological function. The configuration at the 2-position, however, did not appear to influence σ1 affinity and selectivity in that particular study. researchgate.net
The dynamic nature of the diazepane ring, often referred to as a "ring-flip," allows for the interconversion between different conformations. researchgate.net The rate of this interconversion can be influenced by factors such as solvent polarity and the presence of bulky substituents. researchgate.net This dynamic behavior is crucial as it allows the molecule to adopt the optimal conformation for binding to its biological target.
Interactive Table: Influence of Substituents on Diazepane Conformation
| Substituent/Feature | Influence on Conformation and Dynamics | Research Finding |
|---|---|---|
| (R)-Methyl group at C2 | Induces a preferred conformation to minimize steric hindrance, likely placing the methyl group in a pseudo-equatorial position. | The configuration in the 2-position did not significantly influence σ1 affinity in one study. researchgate.net |
| Boc group at N1 | The bulky nature of the Boc group restricts conformational flexibility and can influence the equilibrium between different conformers. | Not directly studied for this specific molecule in the provided context. |
| N,N-disubstitution | Can lead to unexpected low-energy conformations, such as a twist-boat, stabilized by intramolecular interactions. nih.gov | N,N-disubstituted-1,4-diazepane orexin receptor antagonists adopt a twist-boat conformation. nih.gov |
| Fused Rings | Can significantly restrict the conformational freedom of the diazepine ring. | 1,4-benzodiazepines exhibit conformational chirality (P and M conformers) due to the non-planar diazepine ring. researchgate.netresearchgate.net |
| Solvent Polarity | Can affect the rate of interconversion between enantiomeric conformations. researchgate.net | The rate of interconversion of enantiomeric conformations of some medium-ring products depends on solvent polarity. researchgate.net |
Computational Modeling and Molecular Dynamics Simulations for Structural Elucidation and Rational Design
Computational modeling and molecular dynamics (MD) simulations are indispensable tools for understanding the complex conformational landscape of researchgate.netresearchgate.netdiazepane systems and for the rational design of new derivatives with desired biological activities. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These methods provide insights into the three-dimensional structures, conformational energies, and dynamic behavior of these molecules at an atomic level. patsnap.com
Molecular docking studies, a key component of computational modeling, can predict the preferred binding mode of a diazepane derivative to its biological target. nih.gov This information is crucial for understanding the structure-activity relationships and for designing new compounds with improved affinity and selectivity. For instance, docking studies of 1,4-benzodiazepines with GABA receptors have helped to understand their binding mechanism. chemisgroup.us
Molecular dynamics simulations can further refine the understanding of the ligand-receptor interactions by simulating the dynamic behavior of the complex over time. nih.gov MD simulations have been used to confirm the stability of docked complexes and to understand the behavior of diazepane derivatives in a solvent environment. nih.gov For example, MD simulations of complexes between benzodiazepines and the GABAA receptor have shown that the binding is stable and that smaller groups at certain positions are more active, while larger, bulkier groups show less binding. chemisgroup.us
These computational approaches are integral to the process of rational drug design. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.compatsnap.com By providing a detailed understanding of the structural requirements for biological activity, they enable the targeted design of new molecules with optimized properties. openmedicinalchemistryjournal.com This can significantly reduce the time and cost associated with drug discovery and development. nih.gov For example, computational methods have been used to design and discover new ligands for various biological targets, including those involving diazepane scaffolds. openmedicinalchemistryjournal.com
Interactive Table: Computational Techniques for Diazepane Analysis
| Computational Technique | Application in Diazepane Research |
|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of diazepane derivatives to their biological targets. nih.govchemisgroup.us |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of diazepane systems, including conformational changes and interactions with their environment. nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate the chemical structure of diazepane derivatives with their biological activity. nih.gov |
| Virtual Screening | Screens large libraries of virtual compounds to identify potential new diazepane-based ligands. openmedicinalchemistryjournal.com |
| De Novo Design | Designs novel molecular structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.com |
Future Research Directions and Emerging Paradigms for R 1 Boc 2 Methyl 1 2 Diazepane
Development of Next-Generation Stereoselective Synthetic Methodologies
The efficient and stereocontrolled synthesis of 2-substituted-1,4-diazepanes is crucial for accessing a diverse range of derivatives for biological screening and other applications. While methods for the synthesis of chiral 1,4-diazepanes exist, future research will likely focus on developing more practical, scalable, and versatile stereoselective methodologies.
Current approaches often rely on chiral pool synthesis, starting from enantiomerically pure amino acids. For instance, a practical synthesis for a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been established using an intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol derived from commercially available (S)-2-aminopropan-1-ol. thieme-connect.comresearchgate.net Future research could aim to adapt and refine such methods for the synthesis of the 2-methyl isomer.
Key areas for future synthetic research include:
Asymmetric Catalysis: The development of catalytic asymmetric methods to construct the chiral diazepane core would be a significant advancement, moving away from stoichiometric chiral reagents or chiral pool starting materials. This could involve transition-metal-catalyzed asymmetric cyclization reactions.
Novel Cyclization Strategies: Exploring new ring-closing strategies, such as ring-closing metathesis (RCM) or multicomponent reactions, could provide more efficient access to the 1,4-diazepane scaffold. researchgate.net The Huisgen 1,3-dipolar cycloaddition is another strategy that has been used to obtain N-heterocycles containing the 1,4-diazepane moiety. researchgate.net
A summary of potential next-generation synthetic strategies is presented in Table 1.
Table 1: Potential Next-Generation Stereoselective Synthetic Methodologies
| Methodology | Description | Potential Advantages |
|---|---|---|
| Asymmetric Reductive Amination | The direct reductive amination of a suitable diketone or keto-aldehyde precursor using a chiral catalyst to set the stereocenter at the 2-position during the cyclization. | High atom economy, potential for high enantioselectivity. researchgate.net |
| Intramolecular C-N Coupling | Transition-metal-catalyzed (e.g., Cu or Pd) intramolecular coupling of a linear precursor containing an amine and a suitable leaving group to form the seven-membered ring. nih.gov | Mild reaction conditions, good functional group tolerance. |
| Ring-Closing Metathesis (RCM) | Cyclization of a diene precursor containing the necessary nitrogen atoms using a ruthenium catalyst to form the seven-membered ring. | High functional group compatibility, access to a wide range of substituted derivatives. |
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The (R)-1-Boc-2-methyl- ipinnovative.commdpi.comdiazepane scaffold possesses two key handles for derivatization: the secondary amine at the 4-position and the Boc-protected amine at the 1-position. After deprotection, the primary amine also becomes available for functionalization. Future research will focus on exploring a wide range of derivatization strategies to generate libraries of compounds for biological screening.
The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions. chemistrysteps.com The secondary amine can be functionalized through various reactions such as acylation, alkylation, arylation, and sulfonylation.
Potential derivatization strategies to explore include:
N-4 Functionalization: The secondary amine at the 4-position is a prime site for introducing diversity. A wide range of substituents can be introduced here to probe the structure-activity relationship (SAR) for different biological targets. For example, in related 1,4-diazepanes, substitution at this position has been shown to be critical for affinity to sigma receptors. nih.gov
N-1 Functionalization after Deprotection: Removal of the Boc group unveils a primary amine that can be further elaborated. This allows for the synthesis of 1,4-disubstituted diazepanes with different substituents at each nitrogen atom, creating a high degree of molecular diversity.
Combinatorial Chemistry Approaches: Utilizing the two nitrogen atoms as points of diversity, combinatorial libraries of (R)-2-methyl- ipinnovative.commdpi.comdiazepane derivatives can be synthesized and screened for various biological activities.
Table 2 outlines some potential derivatization reactions for this scaffold.
Table 2: Potential Derivatization Strategies for Enhanced Bioactivity
| Reaction | Position | Reagents and Conditions | Purpose |
|---|---|---|---|
| Reductive Amination | N-4 | Aldehydes or ketones, reducing agent (e.g., NaBH(OAc)₃) | Introduce a wide variety of alkyl substituents. |
| Acylation | N-4 | Acyl chlorides or carboxylic acids with coupling agents | Introduce amide functionalities, which can act as hydrogen bond donors/acceptors. |
| Buchwald-Hartwig Amination | N-4 | Aryl halides, palladium catalyst, ligand | Introduce aryl or heteroaryl substituents to explore pi-stacking interactions. |
| Sulfonylation | N-4 | Sulfonyl chlorides, base | Introduce sulfonamide groups to modulate physicochemical properties. |
| Boc Deprotection | N-1 | Trifluoroacetic acid (TFA) or HCl in a suitable solvent | Expose the primary amine for further functionalization. chemistrysteps.com |
Application in Advanced Catalytic Cycles and Materials Science
Beyond its potential in medicinal chemistry, the chiral nature of (R)-1-Boc-2-methyl- ipinnovative.commdpi.comdiazepane, particularly after deprotection, makes it an attractive candidate for applications in asymmetric catalysis and materials science.
Asymmetric Catalysis: Chiral vicinal diamines are privileged ligands in asymmetric synthesis. sigmaaldrich.com They can coordinate to metal centers to create a chiral environment, enabling the stereoselective transformation of prochiral substrates. The deprotected (R)-2-methyl- ipinnovative.commdpi.comdiazepane could serve as a C1-symmetric chiral diamine ligand.
Future research in this area could involve:
Ligand Synthesis and Complexation: Synthesizing the deprotected diamine and coordinating it with various transition metals (e.g., ruthenium, rhodium, iridium, palladium, copper).
Screening in Asymmetric Reactions: Testing the resulting metal-diamine complexes as catalysts in a range of asymmetric transformations, such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. The use of chiral diamines in organometallic catalysis is a well-established field. acs.org
Organocatalysis: Exploring the use of the deprotected diamine as an organocatalyst, for example, in Michael additions or aldol (B89426) reactions.
Table 3 lists potential catalytic applications for the deprotected (R)-2-methyl- ipinnovative.commdpi.comdiazepane.
Table 3: Potential Applications in Asymmetric Catalysis
| Catalytic Reaction | Metal/Catalyst Type | Role of the Diamine Ligand |
|---|---|---|
| Asymmetric Hydrogenation | Ru, Rh, Ir | Creates a chiral environment around the metal center to control the stereochemical outcome of the hydrogenation of ketones, imines, or olefins. |
| Asymmetric Transfer Hydrogenation | Ru, Rh, Ir | Similar to asymmetric hydrogenation but uses a hydrogen donor like isopropanol (B130326) or formic acid. |
| Asymmetric C-C Bond Formation | Pd, Cu, Ni | Can be used in reactions like asymmetric allylic alkylation or conjugate addition to control the formation of new stereocenters. |
Materials Science: Diamines are fundamental building blocks for polymers like polyamides and polyurethanes. wikipedia.orgnih.gov The incorporation of a chiral, pre-organized diamine like (R)-2-methyl- ipinnovative.commdpi.comdiazepane into a polymer backbone could lead to materials with novel properties.
Potential research directions include:
Chiral Polymers: Polymerizing the deprotected diamine with suitable diacyl chlorides or diisocyanates to create chiral polyamides or polyureas. These materials could have applications in chiral chromatography (as a stationary phase), enantioselective sensing, or as biomaterials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the diamine as a linker to construct chiral coordination polymers or MOFs. These materials could exhibit interesting properties in gas storage, separation, or heterogeneous catalysis.
Conductive Polymers: While less explored for non-aromatic diamines, their incorporation into conductive polymer composites could be investigated for sensor applications. cyberleninka.ru
Expansion of Pharmacological Profiles through Scaffold Diversification and Bioisosteric Replacements
The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, including CNS agents. jocpr.comnih.gov Starting from (R)-1-Boc-2-methyl- ipinnovative.commdpi.comdiazepane, future research can explore scaffold diversification and bioisosteric replacement to discover new pharmacological profiles.
Scaffold Diversification: This strategy involves modifying the core ring structure to access novel chemical space. For the 1,4-diazepane scaffold, this could include:
Ring Contraction/Expansion: Developing synthetic routes to convert the seven-membered ring into related six- or eight-membered heterocyclic systems.
Fusion with Other Rings: Annulating the diazepane ring with other aromatic or heterocyclic rings to create novel polycyclic systems.
Scaffold Hopping: Replacing the diazepane core with other scaffolds that can mimic its spatial arrangement of functional groups, while offering different physicochemical properties.
Bioisosteric Replacements: Bioisosterism is a key strategy in drug design where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties. ipinnovative.comnih.gov For (R)-1-Boc-2-methyl- ipinnovative.commdpi.comdiazepane, several bioisosteric replacements could be explored.
Table 4 details potential bioisosteric replacements for different parts of the molecule.
Table 4: Potential Bioisosteric Replacements for Pharmacological Exploration
| Original Group | Bioisosteric Replacement | Rationale | Potential Pharmacological Impact |
|---|---|---|---|
| Methyl group at C2 | Ethyl, cyclopropyl, hydroxymethyl | Explore steric and electronic requirements at this position. nih.gov | Modulate binding affinity and selectivity. |
| Amine at N4 | Oxygen (to form an oxazepane), Sulfur (to form a thiazepane) | Alter hydrogen bonding capacity, polarity, and metabolic stability. | Shift from CNS targets to other therapeutic areas. |
| Carbonyl of Boc group | Sulfonyl (to form a sulfonamide) | Change electronic properties and metabolic stability. ipinnovative.com | Improve pharmacokinetic properties. |
By systematically applying these strategies, it is plausible to uncover new derivatives of (R)-1-Boc-2-methyl- ipinnovative.commdpi.comdiazepane with a wide range of biological activities, potentially targeting receptors and enzymes implicated in neurological disorders, cancer, or infectious diseases. The known activity of similar 1,4-diazepanes as sigma-1 receptor ligands provides a logical starting point for such explorations. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing (R)-1-Boc-2-methyl-[1,4]diazepane with high enantiomeric purity?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-methyl-[1,4]diazepane with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) introduces the Boc protecting group. Enantiomeric purity can be achieved using chiral catalysts or resolving agents during key steps. Purification via alumina column chromatography with chloroform/methanol (95:5) gradients effectively isolates the product .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the stereochemistry of this compound?
High-resolution ¹H and ¹³C NMR (e.g., 400 MHz) in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) can resolve diastereotopic protons and coupling patterns. For instance, the methyl group at the 2-position exhibits distinct splitting due to neighboring diazepane ring protons. Comparing experimental shifts to computed NMR spectra (using DFT/B3LYP functionals) enhances stereochemical assignment accuracy .
Q. What purification methods are most effective for isolating this compound from reaction mixtures?
Column chromatography on alumina or silica gel with chloroform/methanol gradients (95:5 to 90:10) is widely used. For scale-up, preparative HPLC with chiral stationary phases (e.g., amylose-based columns) ensures enantiomeric separation. Solvent removal under reduced pressure yields the product as a viscous oil, confirmed via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How do density functional theory (DFT) calculations predict the stability and reactivity of this compound?
Hybrid functionals like B3LYP (incorporating exact exchange terms) model electron correlation and thermodynamic properties. For example, geometry optimization at the B3LYP/6-31G(d) level calculates bond angles and torsional strain in the diazepane ring. Gibbs free energy comparisons between (R) and (S) enantiomers reveal stability differences (~2–3 kcal/mol), guiding synthetic route selection .
Q. What methodological approaches are used to study the structure-activity relationship (SAR) of this compound derivatives in biological systems?
SAR studies involve synthesizing analogs with modifications at the Boc group, methyl substituent, or diazepane ring. For example, replacing Boc with tosyl or acetyl groups alters lipophilicity. Biological assays (e.g., receptor binding or enzyme inhibition) paired with molecular docking (e.g., AutoDock Vina) identify critical pharmacophores. Key findings show that the Boc group enhances blood-brain barrier permeability in neuroactive compounds .
Q. How can enantiomeric purity be maintained during the synthesis of this compound, and what analytical techniques validate it?
Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) minimize racemization. Chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) quantifies enantiomeric excess (ee >98%). Circular dichroism (CD) spectroscopy or polarimetry further corroborates optical activity. Contradictory results in ee values may arise from solvent polarity effects during crystallization .
Q. What role does this compound play in coordination chemistry, and how is its ligand behavior characterized?
The diazepane nitrogen atoms act as electron donors in metal complexes (e.g., with Cu²⁺ or Fe³⁺). X-ray crystallography of single crystals (grown via slow evaporation) reveals bond lengths and coordination geometry. Magnetic susceptibility measurements and UV-Vis spectroscopy (e.g., d-d transitions) provide insights into electronic configurations. For example, the methyl group sterically influences metal-ligand binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
